molecular formula C22H27N3O2S2 B2788485 2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631854-98-3

2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2788485
CAS No.: 631854-98-3
M. Wt: 429.6
InChI Key: MGQLKWGCENGDDV-UHFFFAOYSA-N
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Description

2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Comparison with Similar Compounds

  • Compounds with similar quinoline or pyrimido[4,5-b]quinoline cores, such as pyrimido[4,5-b]quinoline derivatives with different substituents.

  • Uniqueness:

    • The presence of both isopentylthio and thiophen-2-yl groups distinguishes this compound from others, providing unique reactivity and interaction profiles.

    • Similar compounds might include derivatives with variations in substituents but lacking the same combination of sulfur-containing groups, offering different physical and chemical properties.

  • That's the deep dive! This compound is quite the star in the chemical universe, each part adding to its fascinating chemistry and potential applications. What do you think?

    Properties

    IUPAC Name

    8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H27N3O2S2/c1-12(2)7-9-29-21-24-19-18(20(27)25-21)17(15-6-5-8-28-15)16-13(23-19)10-22(3,4)11-14(16)26/h5-6,8,12,17H,7,9-11H2,1-4H3,(H2,23,24,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MGQLKWGCENGDDV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H27N3O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    429.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

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